molecular formula C28H32N4O B13824893 N-Trityl-L-histidine-propylamide

N-Trityl-L-histidine-propylamide

Cat. No.: B13824893
M. Wt: 440.6 g/mol
InChI Key: CMUSKMUREGLDGT-SANMLTNESA-N
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Description

N-Trityl-L-histidine-propylamide: is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the imidazole ring of histidine, and a propylamide group attached to the carboxyl group. The molecular formula of this compound is C28H30N4O, and it has a molecular weight of 438.56 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl-L-histidine-propylamide typically involves the protection of the histidine amino group with a trityl group. This is followed by the formation of the propylamide derivative. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The propylamide group is then formed by reacting the trityl-protected histidine with propylamine under appropriate conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Trityl-L-histidine-propylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Trityl-L-histidine-propylamide involves its interaction with histidine-binding proteins and enzymes. The trityl group provides steric protection, allowing selective reactions at other functional groups. The propylamide group enhances the compound’s stability and solubility .

Molecular Targets and Pathways:

Properties

Molecular Formula

C28H32N4O

Molecular Weight

440.6 g/mol

IUPAC Name

(2S)-2-amino-N-propyl-3-(3-trityl-1,2-dihydroimidazol-4-yl)propanamide

InChI

InChI=1S/C28H32N4O/c1-2-18-31-27(33)26(29)19-25-20-30-21-32(25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20,26,30H,2,18-19,21,29H2,1H3,(H,31,33)/t26-/m0/s1

InChI Key

CMUSKMUREGLDGT-SANMLTNESA-N

Isomeric SMILES

CCCNC(=O)[C@H](CC1=CNCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N

Canonical SMILES

CCCNC(=O)C(CC1=CNCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N

Origin of Product

United States

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